molecular formula C16H18N2O2 B13014001 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide

4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide

Cat. No.: B13014001
M. Wt: 270.33 g/mol
InChI Key: PTKDRMMBSGMKQE-UHFFFAOYSA-N
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Description

4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide typically involves the condensation of 4-amino-2-ethoxy-5-methylbenzoic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by agents such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation . This method is favored for its efficiency and eco-friendliness.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The use of ultrasonic irradiation and green catalysts ensures high yield and purity, making the process suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzamide core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Amino-N-(2-methylphenyl)benzamide
  • 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: Compared to these similar compounds, 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups enhances its solubility and reactivity, making it suitable for specialized applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-amino-N-(2-ethoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-9-4-11(2)10-14(15)18-16(19)12-5-7-13(17)8-6-12/h4-10H,3,17H2,1-2H3,(H,18,19)

InChI Key

PTKDRMMBSGMKQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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